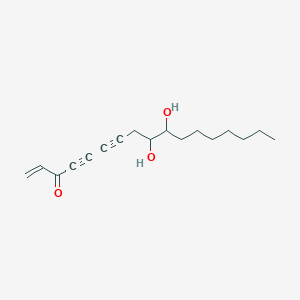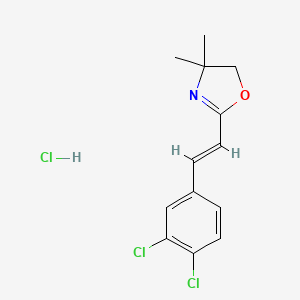
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorostyryl group attached to an oxazoline ring, which is further stabilized by a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Dichlorostyryl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with a suitable base to form the corresponding styryl intermediate.
Cyclization to Oxazoline: The styryl intermediate is then reacted with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The dichlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce saturated alkyl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets. The dichlorostyryl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazoline ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-thiazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-imidazoline
Uniqueness
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is unique due to its specific combination of a dichlorostyryl group and an oxazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
100098-74-6 |
|---|---|
Fórmula molecular |
C13H14Cl3NO |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13Cl2NO.ClH/c1-13(2)8-17-12(16-13)6-4-9-3-5-10(14)11(15)7-9;/h3-7H,8H2,1-2H3;1H/b6-4+; |
Clave InChI |
SZOXXJJUIIDFGC-CVDVRWGVSA-N |
SMILES isomérico |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)Cl)C.Cl |
SMILES canónico |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



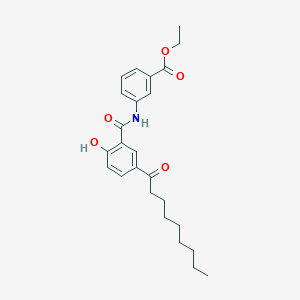
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
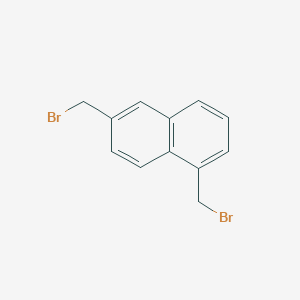
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
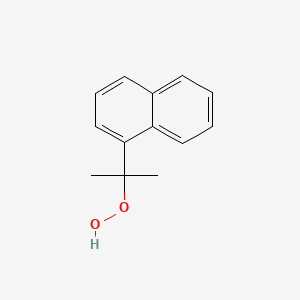

![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)
